
Methyl 2-methylnicotinate
Overview
Description
Methyl 2-methylnicotinate is an organic compound with the molecular formula C8H9NO2. It is an ester derivative of nicotinic acid, specifically the methyl ester of 2-methylnicotinic acid. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylnicotinate can be synthesized through several methods. One common method involves the reaction of 1,1,3,3-tetramethoxypropane with hydrochloric acid to form an intermediate compound, which is then reacted with beta-aminocrotonic acid ester in an organic solvent to yield this compound . The reaction conditions are mild, and the process is relatively simple, making it suitable for industrial production.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The process involves the use of readily available raw materials and mild reaction conditions, ensuring high yield and product purity. The method is scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-methylnicotinic acid.
Reduction: 2-methyl-3-hydroxypyridine.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Synthesis Methodology
The synthesis of methyl 2-methylnicotinate can be achieved through several methods. A notable approach involves the reaction of 1,1,3,3-tetramethoxypropane with β-aminocrotonic acid ester under acidic conditions. This method yields a high purity product (>98%) and is suitable for industrial production due to its simplicity and safety .
Microcirculation Studies
This compound has been used in clinical studies to assess microcirculation. For instance, a study demonstrated that topical application of methyl nicotinate induces local erythema, which can be quantified using laser speckle contrast imaging (LSCI). The results indicated that a concentration of 20 mmol/L produced the most consistent microvascular response across different body sites .
Peripheral Blood Collection
Recent research has explored the use of methyl nicotinate solution to enhance peripheral blood collection. The study found that applying this solution significantly increased blood flow in treated areas, making it particularly useful for patients who have difficulty providing venous blood samples. The findings suggest that methyl nicotinate could improve the reliability and ease of blood collection procedures .
Organic Synthesis Applications
This compound is also utilized as an intermediate in synthesizing various bicyclic nitrogen-containing heterocycles. Its role as a precursor in organic synthesis highlights its importance in developing new chemical entities for medicinal chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 2-methylnicotinate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release nicotinic acid derivatives, which can then participate in biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: The methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Methyl isonicotinate: An isomer with the ester group at a different position on the pyridine ring.
Uniqueness
Methyl 2-methylnicotinate is unique due to the presence of a methyl group at the 2-position of the pyridine ring, which influences its chemical reactivity and biological activity. This structural difference makes it distinct from other nicotinate esters and provides unique properties that can be exploited in various applications.
Biological Activity
Methyl 2-methylnicotinate (MMN) is an ester derivative of nicotinic acid, specifically the methyl ester of 2-methylnicotinic acid. Its molecular formula is C8H9NO2, and it has garnered attention for its biological activities, particularly in the context of vasodilation and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
This compound is primarily recognized for its role as a peripheral vasodilator . Upon topical application, it induces vasodilation by acting on blood vessels, enhancing local blood flow. The compound undergoes hydrolysis to release nicotinic acid and methanol, which are critical for its biological effects .
Pharmacokinetics
- Absorption : MMN is absorbed through the skin at the site of application.
- Distribution : It is distributed to areas where it interacts with blood vessels.
- Metabolism : The compound is involved in the metabolic pathway of niacin, undergoing ester hydrolysis.
Vasodilatory Effects
Numerous studies have documented the vasodilatory effects of MMN:
-
Clinical Study in Diabetic Neuropathy :
- A study involving diabetic neuropathic patients showed that topical application of 1% MMN resulted in significant skin vasodilation comparable to acetylcholine and sodium nitroprusside .
- Measurements were taken at various time intervals (5, 15, 30, 60, and 120 minutes) using Laser Doppler Perfusion Imaging.
- Generalized Social Phobia :
- Temporary Inflammation Induction :
Stability and Degradation
A study focusing on the stability of MMN in aqueous solutions revealed:
- The compound exhibits excellent chemical stability over time, with a degradation rate of approximately 0.5% per annum to form nicotinic acid.
- This stability supports its use in clinical applications without significant loss of efficacy over extended periods .
Comparative Studies
A comparison between MMN and other vasodilators such as acetylcholine showed that while both induce vasodilation, MMN's effects can be more pronounced under certain conditions .
Tables Summarizing Key Findings
Study | Subject Group | Concentration | Main Findings |
---|---|---|---|
Diabetic Neuropathy Study | Diabetic patients vs. healthy controls | 1% MMN | Significant vasodilation compared to placebo |
Social Phobia Study | Patients with generalized social phobia | Various concentrations | Increased blood flow with no cumulative effect observed |
Stability Study | Aged MMN solutions | Various ages (up to 3 years) | No significant change in vasodilatory response over time |
Case Studies
-
Topical Application in Pain Relief :
- Over-the-counter formulations containing MMN are marketed for muscle and joint pain relief due to their vasodilatory properties.
-
Potential Therapeutic Applications :
- Research into MMN's role as a model compound has opened avenues for drug development targeting vascular disorders and enhancing local circulation in various clinical settings.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Methyl 2-methylnicotinate with high yield and purity?
- Methodological Answer :
- Reaction Design : Use esterification of 2-methylnicotinic acid with methanol under acidic catalysis (e.g., sulfuric acid) at reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC).
- Purification : Employ vacuum distillation or column chromatography to isolate the product. Verify purity using HPLC (≥98% purity threshold) and characterize via H/C NMR spectroscopy to confirm structural integrity .
- Documentation : Follow guidelines for reporting synthetic procedures, including reagent sources, reaction times, and spectral data, as outlined in chemistry journal standards .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or photodegradation. Use desiccants to minimize moisture exposure .
- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. Refer to GHS hazard codes (e.g., H315 for skin irritation) and emergency protocols in safety data sheets .
- Stability Testing : Conduct accelerated stability studies under varying temperatures (25°C, 40°C) and humidity levels (60% RH) for 1–3 months, analyzing degradation products via LC-MS .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Primary Techniques :
- NMR Spectroscopy : Confirm molecular structure and purity by comparing chemical shifts with reference data (e.g., NIST Chemistry WebBook ).
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns using EI-MS or ESI-MS.
- Secondary Techniques :
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C.
- HPLC-DAD : Quantify impurities using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can conflicting data regarding the reactivity of this compound under varying pH conditions be systematically reconciled?
- Methodological Answer :
- Meta-Analysis Framework :
Literature Review : Aggregate studies from databases like PubMed and SciFinder, filtering for experimental conditions (pH range, solvent systems) .
Bias Assessment : Apply the Cochrane Risk of Bias Tool to evaluate study quality, focusing on allocation concealment and blinding (e.g., trials with unclear methods may overestimate reactivity by 30–41% ).
Statistical Harmonization : Use random-effects models to pool data, adjusting for covariates like temperature and catalyst type .
Q. What advanced spectroscopic methods can elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
- Techniques :
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, critical for understanding solid-state reactivity .
- DFT Calculations : Simulate electron density maps using Gaussian software to predict reactive sites (e.g., ester group vs. pyridine ring) .
- Validation : Cross-reference computational results with experimental IR/Raman spectra to confirm vibrational modes .
Q. How should researchers design experiments to assess the ecological impact of this compound?
- Methodological Answer :
- Ecotoxicology Protocols :
Acute Toxicity : Perform Daphnia magna immobilization assays (OECD 202) at concentrations 0.1–10 mg/L .
Biodegradation : Use OECD 301F (manometric respirometry) to measure microbial degradation over 28 days.
Data Interpretation : Apply PBT (Persistence, Bioaccumulation, Toxicity) criteria; report soil mobility via log values .
Q. Data Contradiction and Reproducibility
Q. What strategies mitigate reproducibility issues in studies involving this compound?
- Methodological Answer :
- Pre-registration : Document experimental protocols on platforms like Open Science Framework before execution .
- Reagent Standardization : Source chemicals from accredited suppliers (e.g., Sigma-Aldrich) and batch-test for purity .
- Collaborative Validation : Replicate key findings in independent labs, using shared analytical protocols (e.g., identical HPLC gradients) .
Q. Tables
Properties
IUPAC Name |
methyl 2-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHWBYHFWALOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426734 | |
Record name | Methyl 2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65719-09-7 | |
Record name | Methyl 2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65719-09-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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